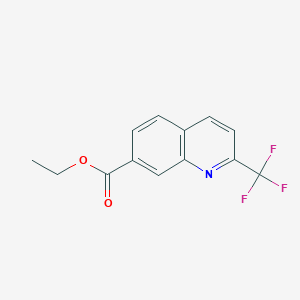
1-(3-Methoxyphenyl)-5-phenylpentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methoxyphenyl)-5-phenylpentan-1-ol is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring and a phenylpentanol structure
Métodos De Preparación
The synthesis of 1-(3-Methoxyphenyl)-5-phenylpentan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxybenzaldehyde with phenylmagnesium bromide to form the corresponding alcohol. This reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent oxidation. The product is then purified through recrystallization or chromatography.
Industrial production methods may involve the use of catalytic hydrogenation of the corresponding ketone or aldehyde derivatives. This process is often optimized for large-scale production, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
1-(3-Methoxyphenyl)-5-phenylpentan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or hydrocarbon derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide.
Common reagents and conditions used in these reactions include anhydrous solvents, inert atmospheres, and controlled temperatures to ensure the desired reaction pathway and product formation.
Aplicaciones Científicas De Investigación
1-(3-Methoxyphenyl)-5-phenylpentan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, serving as a building block for pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where oxidative stress and inflammation play a role.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.
Mecanismo De Acción
The mechanism of action of 1-(3-Methoxyphenyl)-5-phenylpentan-1-ol involves its interaction with specific molecular targets and pathways. The methoxy group and phenyl rings contribute to its ability to interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of oxidative stress pathways, reduction of inflammation, and modulation of cellular signaling processes.
Comparación Con Compuestos Similares
1-(3-Methoxyphenyl)-5-phenylpentan-1-ol can be compared with similar compounds such as:
1-(4-Hydroxy-3-methoxyphenyl)-1-ethoxypropan-2-ol: This compound has similar structural features but differs in the presence of an ethoxy group instead of a phenylpentanol structure.
1-(4-Hydroxy-3-methoxyphenyl)ethanone:
Propiedades
Fórmula molecular |
C18H22O2 |
|---|---|
Peso molecular |
270.4 g/mol |
Nombre IUPAC |
1-(3-methoxyphenyl)-5-phenylpentan-1-ol |
InChI |
InChI=1S/C18H22O2/c1-20-17-12-7-11-16(14-17)18(19)13-6-5-10-15-8-3-2-4-9-15/h2-4,7-9,11-12,14,18-19H,5-6,10,13H2,1H3 |
Clave InChI |
BVZCHGRWOGNEGT-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)C(CCCCC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11847133.png)
![4-Oxo-5-(propan-2-yl)-4,5-dihydroimidazo[1,5-a]quinoxaline-3-carboxylic acid](/img/structure/B11847139.png)



![7-[(tert-Butoxy)carbonyl]-3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B11847171.png)

![N-[(2-Chlorophenyl)methyl]-3-methyl-3H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11847185.png)

![3-Benzyl-3,4-dihydro-2H-naphtho[2,1-e][1,3]oxazine](/img/structure/B11847196.png)
![tert-Butyl methyl[(naphthalen-2-yl)methyl]carbamate](/img/structure/B11847209.png)
![3-[3-(4-tert-Butylphenyl)propyl]-N,N-dimethyloxetan-3-amine](/img/structure/B11847218.png)


